2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide 2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 617696-74-9
VCID: VC0384385
InChI: InChI=1S/C18H16FN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
SMILES: CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F
Molecular Formula: C18H16FN3O4S2
Molecular Weight: 421.5g/mol

2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

CAS No.: 617696-74-9

Main Products

VCID: VC0384385

Molecular Formula: C18H16FN3O4S2

Molecular Weight: 421.5g/mol

2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide - 617696-74-9

CAS No. 617696-74-9
Product Name 2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Molecular Formula C18H16FN3O4S2
Molecular Weight 421.5g/mol
IUPAC Name 2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Standard InChI InChI=1S/C18H16FN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
Standard InChIKey CETXACRJSGFJPD-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F
PubChem Compound 2933971
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator